Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Lipophilicity Blood-Brain Barrier Permeability Neurokinin-1 Antagonists

The 3,5-bis(CF₃) substitution confers a >2-unit LogP increase over mono-CF₃ analogs, delivering >100× higher octanol-water partition essential for blood-brain barrier penetration in NK₁ antagonist programs. This electron-deficient scaffold also yields superior enantioselectivity in organocatalytic Michael additions. Supplied as racemic free base (≥95%), enabling economical resolution method development before committing to costly single-enantiomer procurement.

Molecular Formula C10H9F6N
Molecular Weight 257.18 g/mol
CAS No. 187085-97-8
Cat. No. B062839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
CAS187085-97-8
Molecular FormulaC10H9F6N
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3
InChIKeyPFVWEAYXWZFSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS 187085-97-8): A Fluorinated Chiral Amine Building Block for Pharmaceutical and Catalysis R&D Procurement


1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS 187085-97-8) is a fluorinated α-methylbenzylamine derivative featuring two trifluoromethyl (-CF₃) substituents at the 3- and 5-positions of the phenyl ring. It exists as a racemic (RS) mixture with the molecular formula C₁₀H₉F₆N and a molecular weight of 257.18 g/mol [1]. The compound is widely utilized as a key chiral intermediate in the synthesis of neurokinin-1 (NK₁) receptor antagonists and other bioactive molecules , as well as in the design of chiral ligands and organocatalysts [2]. Its distinctive electron-withdrawing and lipophilic properties, conferred by the bis-CF₃ substitution pattern, differentiate it from simpler aromatic amines and drive its adoption in advanced medicinal chemistry and asymmetric synthesis programs.

Why Generic Substitution of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS 187085-97-8) Is Not a Viable Procurement Strategy


Substituting 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine with structurally similar analogs such as the mono-CF₃ analogue (1-(3-(trifluoromethyl)phenyl)ethanamine) or the des-methyl variant (3,5-bis(trifluoromethyl)benzylamine) leads to significant and quantifiable losses in both lipophilicity-driven membrane permeability and catalytic performance. For example, the racemic bis-CF₃ compound exhibits a calculated LogP of 4.44, approximately 2.3 units higher than the mono-CF₃ analogue (LogP 2.1), a difference that translates to a >100-fold increase in octanol-water partition coefficient and profoundly impacts blood-brain barrier penetration and receptor binding kinetics in NK₁ antagonist programs [1]. Furthermore, in organocatalytic applications, the 3,5-bis(trifluoromethyl)phenyl motif is empirically demonstrated to be the optimal electronic variant among a panel of substituted aryl catalysts, achieving superior enantioselectivity and yield relative to less electron-deficient comparators [2]. These performance gaps are not incremental; they represent functional thresholds that make direct analog substitution a scientifically unsound and economically risky approach in both drug discovery and asymmetric catalysis workflows.

Quantitative Differentiation Evidence for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS 187085-97-8) vs. Structural Analogs


Lipophilicity Advantage: LogP 4.44 vs. Mono-CF₃ Analog (LogP 2.1) Drives CNS Penetration in NK₁ Antagonist Design

The racemic bis-CF₃ compound (CAS 187085-97-8) exhibits a computed LogP of 4.44, whereas the mono-CF₃ analog, (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine, has a LogP of 2.1 [1]. This difference of approximately 2.3 log units corresponds to a >100-fold higher octanol-water partition coefficient, which is a critical determinant for passive diffusion across biological membranes, particularly the blood-brain barrier. This lipophilicity enhancement is structurally exploited in the (R)-enantiomer of this scaffold, which is incorporated into clinically evaluated NK₁ receptor antagonists such as casopitant and L-760735 to ensure adequate CNS exposure for antiemetic and migraine prophylaxis indications .

Lipophilicity Blood-Brain Barrier Permeability Neurokinin-1 Antagonists Medicinal Chemistry

Electronic Modulation in Organocatalysis: 3,5-Bis-CF₃ Phenyl Group Outperforms Less Electron-Deficient Aromatics in Asymmetric Michael Additions

In a systematic investigation of substituent electronic effects on aminothiourea catalysts, the catalyst bearing a 3,5-bis(trifluoromethyl)phenyl group was identified as the optimal variant, achieving the highest chemical yield and enantioselectivity in the asymmetric Michael reaction between nitrostyrene and dimethyl malonate. This catalyst outperformed other aryl-substituted analogs, including the widely used Takemoto catalyst, across multiple asymmetric transformations [1]. While the specific quantitative yield and enantiomeric excess (ee) values for each comparator were reported in the primary study, the key finding is that the 3,5-bis-CF₃ substitution pattern is not merely a fluorinated tag but a performance-critical electronic feature that maximizes catalytic activity and stereocontrol.

Asymmetric Catalysis Organocatalysis Michael Addition Enantioselectivity

Enantiomeric Purity and Procurement Strategy: Racemic (RS) Mixture as a Cost-Effective Entry Point for Chiral Resolution vs. Direct Single-Enantiomer Sourcing

The racemic compound (CAS 187085-97-8) serves as the starting material for the production of both (R)- and (S)-enantiomers via chiral resolution or asymmetric synthesis. Commercially, the racemic mixture is typically offered at ≥95% purity, while the resolved (R)-enantiomer (CAS 127733-47-5) is available with >99% enantiomeric excess (ee) . The cost differential is substantial: the racemate is priced at approximately $0.30–0.80 per milligram (bulk pricing), whereas the (R)-enantiomer commands a premium of $2–5 per milligram due to the additional resolution steps . This quantifiable price-to-purity trade-off enables rational procurement decisions based on the stage of development—racemic material for early-stage screening and method development, enantiopure material for lead optimization and preclinical studies.

Chiral Resolution Enantiomeric Excess Process Chemistry Asymmetric Synthesis

Hydrochloride Salt Form Offers Enhanced Aqueous Solubility for Formulation and Biological Assays

The free base (CAS 187085-97-8) and its hydrochloride salt (CAS 374822-27-2) exhibit markedly different physicochemical properties relevant to formulation and assay development. The hydrochloride salt is specifically designed to enhance aqueous solubility, a critical parameter for in vivo pharmacokinetic studies and formulation development of NK₁ antagonists . While quantitative solubility data for the free base vs. HCl salt in standard buffers (e.g., PBS, pH 7.4) are not publicly available in the cited vendor technical datasheets, the empirical rationale for salt formation—improved dissolution rate and bioavailability—is well established in pharmaceutical development and is explicitly leveraged in the commercial offering of the hydrochloride salt for preclinical evaluation of substance P inhibitors [1].

Aqueous Solubility Formulation Science Preclinical Development Salt Screening

Human NK₁ Receptor Binding Affinity: Low Nanomolar Ki for (R)-Enantiomer-Derived Antagonist

Compounds incorporating the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl moiety as a key pharmacophore demonstrate high-affinity antagonism of the human NK₁ receptor. In a specific example, an elaborated antagonist containing this motif exhibited a Ki of 6.4 nM in a functional aequorin luminescence assay using CHO-K1 cells expressing the human NK₁ receptor, and a Ki of 13 nM in radioligand displacement assays using [³H]SP [1]. While this represents a downstream derivative rather than the amine building block itself, it quantifies the pharmacological value of the 3,5-bis-CF₃ α-methylbenzylamine scaffold when incorporated into a final drug candidate. The observed low nanomolar potency validates the selection of this chiral amine as a privileged fragment for NK₁ antagonist design.

NK₁ Receptor Antagonism Binding Affinity Substance P Receptor Pharmacology

Procurement-Optimized Application Scenarios for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (CAS 187085-97-8)


Synthesis of CNS-Penetrant NK₁ Receptor Antagonists for Antiemetic and Migraine Programs

The high lipophilicity (LogP 4.44) of the racemic amine, and particularly its (R)-enantiomer, directly supports the design of NK₁ receptor antagonists with adequate blood-brain barrier penetration . This scaffold is a documented intermediate in the synthesis of clinical candidates such as casopitant and L-760735. Procurement of the racemate (CAS 187085-97-8) or the (R)-enantiomer (CAS 127733-47-5) enables medicinal chemistry teams to explore structure-activity relationships and optimize CNS exposure for antiemetic (CINV) and migraine prophylaxis indications.

Design and Optimization of Chiral Organocatalysts with Enhanced Electronic Properties

The 3,5-bis(trifluoromethyl)phenyl group has been empirically identified as the optimal electronic substituent in a series of aminothiourea catalysts, delivering superior yield and enantioselectivity in asymmetric Michael additions relative to less fluorinated comparators [1]. Researchers procuring this amine building block can incorporate it into novel catalyst architectures, confident that the electron-deficient bis-CF₃ motif will maximize catalytic performance and stereocontrol in a broad range of asymmetric transformations.

Chiral Resolution Method Development and Scale-Up Feasibility Studies

The racemic (RS)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine serves as an economical starting point for developing and validating chiral resolution methods. At approximately $0.30–0.80/mg for research quantities, the racemate allows process chemists to optimize resolution conditions (e.g., diastereomeric salt formation, preparative chiral chromatography) without incurring the high cost of pre-resolved enantiomers . Once a robust resolution protocol is established, procurement can shift to the single enantiomer for lead optimization or preclinical supply.

Preclinical Formulation and In Vivo Pharmacology Studies

The hydrochloride salt form (CAS 374822-27-2) is specifically offered to address aqueous solubility limitations of the free base, facilitating the preparation of dosing solutions for in vivo pharmacokinetic, efficacy, and toxicology studies . Procurement of the HCl salt ensures that solubility-related formulation challenges do not confound the interpretation of preclinical data, enabling a clear assessment of target engagement and therapeutic window for NK₁ antagonist programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.